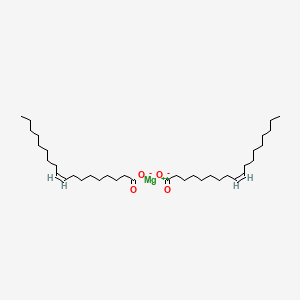

Magnesiumoleat

Description

Contextual Significance and Historical Perspectives in Compound Study

The study of metallic soaps, including magnesium oleate (B1233923), has a history that stretches back to ancient times, with early uses of lead linoleates in paints for mummification and lime soap-thickened lubricants for chariot wheels around 1400 B.C. wits.ac.za The industrial revolution in the 19th century marked a period of rapid advancement in the understanding and application of metal carboxylates. wits.ac.za During this era, lead and manganese carboxylates became essential as driers in paints. wits.ac.za The unique properties of metallic soaps, which unite both polar and non-polar groups in a single molecule, allow them to form gels, sols, and pastes, leading to their use as waterproofing agents and in adjusting the hardness of organic materials. wits.ac.za

Despite this long history, dedicated research into the specific properties and preparation of magnesium oleate appears more prominently in the 20th century. A notable early study from 1938 focused on the preparation of anhydrous magnesium oleate, highlighting the ongoing interest in understanding the fundamental characteristics of this compound. The commercial form of magnesium oleate is often a mixture that can include magnesium stearate (B1226849) and palmitate. drugfuture.com

Scope of Academic Inquiry and Current Research Trajectories

Contemporary research into magnesium oleate is vibrant and multifaceted, extending far beyond its traditional applications. Key areas of academic and industrial investigation include its use as a high-performance additive in lubricating oils, a corrosion inhibitor for metals, and a critical component in the synthesis of advanced nanomaterials.

In the field of lubrication, significant research has focused on the synthesis of overbased magnesium oleate detergents. acs.orgresearchgate.net These additives are crucial for neutralizing acidic byproducts of combustion and preventing the buildup of sludge and deposits in engines. researchgate.net Researchers have optimized reaction conditions, such as the molar ratios of reactants and carbonation temperature, to produce high-alkali magnesium oleate detergents with enhanced performance characteristics. acs.orgacs.org

Another significant trajectory is the use of magnesium oleate and related oleic acid compounds as corrosion inhibitors, particularly for magnesium and its alloys. pramanaresearch.orgmdpi.com This is of particular interest in the development of biodegradable medical implants, where controlling the corrosion rate of magnesium is critical. pramanaresearch.orgmdpi.comnih.gov Studies have shown that oleic acid can form protective films on magnesium surfaces, inhibiting anodic dissolution and increasing corrosion resistance.

Furthermore, magnesium oleate plays a role in the burgeoning field of nanotechnology. Oleic acid, from which magnesium oleate is derived, is a commonly used surfactant and ligand in the synthesis of nanoparticles. It helps to control the size and shape of nanoparticles during their formation. Research in this area explores the mechanisms by which oleate-based compounds stabilize nanoparticles and influence their properties for various applications, including catalysis and biomedical uses. nih.govnanografi.com The catalytic potential of magnesium compounds, in general, is also an area of active research, with magnesium catalysts being used in a variety of organic synthesis reactions. alfachemic.com

Chemical and Physical Properties of Magnesium Oleate

Magnesium oleate is a yellowish, mass-like solid at room temperature. chemicalbook.comlookchem.com It is the magnesium salt of oleic acid and is generally insoluble in water but shows solubility in organic solvents such as linseed oil, hydrocarbons, alcohol, and ether. chemicalbook.comlookchem.com

| Property | Value |

| Chemical Formula | C₃₆H₆₆MgO₄ drugfuture.com |

| Molecular Weight | 587.21 g/mol drugfuture.com |

| Appearance | Yellowish mass or powder drugfuture.comchemicalbook.com |

| Solubility | Insoluble in water; Soluble in linseed oil, hydrocarbons, alcohol, and ether chemicalbook.comlookchem.com |

| Boiling Point | 360 °C at 760 mmHg lookchem.com |

| Flash Point | 270.1 °C lookchem.com |

| CAS Number | 1555-53-9 drugfuture.com |

Synthesis of Magnesium Oleate

The synthesis of magnesium oleate can be achieved through several methods, with the choice of method often depending on the desired purity and application of the final product. A common laboratory and industrial synthesis involves a trans-saponification (ion exchange) reaction.

One general reaction scheme involves the reaction of a soluble magnesium salt, such as magnesium chloride, with a salt of oleic acid, typically sodium oleate. The reaction is often carried out in a mixed solvent system, such as water and ethanol, to facilitate the dissolution of the reactants. The less soluble magnesium oleate then precipitates out of the solution. sciencepub.net

A simplified representation of the reaction is:

2Na(C₁₈H₃₃O₂) + MgCl₂ → Mg(C₁₈H₃₃O₂)₂ + 2NaCl

Another method involves the direct reaction of oleic acid with a magnesium source, such as magnesium oxide or magnesium hydroxide (B78521). acs.org This is often employed in the synthesis of overbased magnesium oleate detergents for lubricants. The process typically involves reacting oleic acid with an excess of magnesium oxide in the presence of promoters and a solvent, followed by carbonation with carbon dioxide. acs.orgresearchgate.net

The synthesis of high-alkali magnesium oleate detergent has been optimized by studying various parameters: acs.org

| Parameter | Optimized Condition |

| Alkaline Magnesium Salt | Magnesium Oxide (Light) |

| Molar Ratio of MgO to Oleic Acid | 10:1 |

| Carbonation Temperature | 65 °C |

| Gas Flow Rate of CO₂ | 60 mL/min |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H66MgO4 |

|---|---|

Molecular Weight |

587.2 g/mol |

IUPAC Name |

magnesium;(Z)-octadec-9-enoate |

InChI |

InChI=1S/2C18H34O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |

InChI Key |

TYYXXEAZZVHRDF-CVBJKYQLSA-L |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Mg+2] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Magnesium Oleate Formation

Diverse Synthetic Pathways and Precursor Chemistry

The synthesis of magnesium oleate (B1233923) can be achieved through various chemical routes, primarily involving the reaction of a magnesium source with oleic acid or its derivatives. The choice of synthetic pathway often depends on the desired purity, yield, and specific application of the final product.

A common and direct method for preparing magnesium oleate involves the reaction between oleic acid and magnesium oxide. researchgate.netgoogle.com This process is typically a high-temperature reaction where magnesium oxide is mixed with oleic acid. The general chemical equation for this reaction is:

2C₁₇H₃₃COOH + MgO → Mg(C₁₇H₃₃COO)₂ + H₂O

This reaction is often carried out by heating a stoichiometric mixture of the reactants, which results in the formation of a transparent solution of magnesium oleate and water. google.com The water produced during the reaction can be removed by heating under a vacuum or through azeotropic distillation. google.com One of the advantages of this method is the straightforward removal of the water byproduct and the avoidance of introducing other fatty acids, which can be a concern in other methods. google.com

This synthetic approach is frequently employed in the production of overbased magnesium oleate detergents, which are used as additives in lubricating oils. researchgate.netresearchgate.net In these systems, active magnesium oxide is a key raw material. researchgate.netresearchgate.net The synthesis often involves a multi-step process that includes a neutralization reaction between oleic acid and magnesium oxide, followed by a carbonation reaction to produce magnesium carbonate nanoparticles dispersed within the oleate matrix. researchgate.net

Hydrothermal and sol-gel methods are advanced techniques for synthesizing a variety of nanomaterials, including magnesium-containing compounds. While not the most common methods for producing simple magnesium oleate, they are highly relevant for creating more complex oleate-containing magnesium structures or nanoparticles where precise control over morphology and particle size is crucial.

Hydrothermal Synthesis: This method involves chemical reactions in aqueous solutions under high pressure and temperatures above the boiling point of water. nih.gov For oleate-containing magnesium compounds, hydrothermal synthesis can be used to produce magnesium hydroxide (B78521) (Mg(OH)₂) nanoparticles with specific morphologies. In such processes, oleic acid can be used as a surfactant or a structure-directing agent to control the growth and surface properties of the nanoparticles. nih.govrsc.org For instance, magnesium hydroxide nanoflakes have been synthesized hydrothermally, and the presence of oleic acid can render the surface of these nanoparticles lipophilic. rsc.org A typical hydrothermal process might involve reacting a magnesium salt precursor, like magnesium chloride or magnesium oxide, in the presence of oleic acid at temperatures around 180°C for several hours in a sealed autoclave. nih.gov

Sol-Gel Synthesis: The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. nih.gov In the context of magnesium compounds, the sol-gel method is often used to prepare magnesium oxide (MgO) nanocrystals. nih.govijarsct.co.in While direct synthesis of magnesium oleate via a sol-gel route is less common, the principles are applicable for creating oleate-functionalized magnesium-based materials. The process typically involves the hydrolysis and polycondensation of a magnesium precursor (like magnesium acetate) in a solvent, often with a complexing agent to control the reaction rates. nih.gov Oleic acid could potentially be incorporated during the gelation stage to functionalize the resulting magnesium-based network.

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and yield of magnesium oleate synthesis are significantly influenced by various reaction parameters. Optimization of these factors is critical for achieving high-purity products and maximizing process efficiency.

The molar ratio of the reactants, particularly magnesium oxide to oleic acid, is a critical factor in the synthesis of magnesium oleate. researchgate.netresearchgate.net In the direct reaction method, achieving the correct stoichiometric balance is essential for ensuring complete conversion of the reactants and minimizing the presence of unreacted starting materials in the final product.

For the synthesis of overbased magnesium oleate detergents, the molar ratio of magnesium oxide to oleic acid is a key parameter that is carefully optimized. researchgate.netresearchgate.net Studies have shown that varying this ratio directly impacts the total base number (TBN) of the resulting detergent, which is a measure of its acid-neutralizing capacity. researchgate.net For example, in one study, the synthesis of a high-alkali magnesium oleate detergent was optimized by systematically varying the molar ratio of active-60 magnesium oxide to oleic acid. researchgate.net

| Reactant Ratio (MgO:Oleic Acid) | Observed Effect on Product | Reference |

| Varied systematically | Directly influences the Total Base Number (TBN) of overbased detergents. | researchgate.netresearchgate.net |

| Optimized for high TBN | Leads to the formation of high-alkali magnesium oleate detergents. | researchgate.netresearchgate.net |

The choice of solvent and the use of catalysts can significantly impact the rate and outcome of magnesium oleate synthesis.

Catalytic Systems: In the context of producing overbased magnesium oleate, ammonia (B1221849) is often used as a catalyst. researchgate.netresearchgate.net The presence of ammonia facilitates the carbonation reaction, which is a crucial step in creating the overbased product. researchgate.net The amount and even the method of adding the ammonia catalyst are parameters that are optimized to achieve the desired product characteristics. researchgate.net

Solvent Effects: The solubility of magnesium oleate is dependent on the solvent used. It is generally soluble in nonpolar solvents like hydrocarbons (e.g., toluene (B28343), benzene) and ethers, and also in alcohols, but insoluble in water. sciencepub.netguidechem.com In some synthetic preparations, a mixture of solvents, such as toluene and ethanol, is used. researchgate.net The choice of solvent can affect the reaction kinetics, the solubility of reactants and products, and the ease of product purification. For instance, in a study on the solubility of magnesium carboxylates, magnesium oleate demonstrated higher solubility in gas-oil compared to benzene (B151609) or toluene. sciencepub.net This property is particularly relevant for its application as a fuel additive.

| Parameter | Example/Finding | Reference |

| Catalyst | Ammonia solution is used as a catalyst in the synthesis of overbased magnesium fatty acids. | researchgate.net |

| Solvent | A toluene/ethanol mixture (9:1 vol/vol) has been used as the solvent system. | researchgate.net |

| Solubility | Magnesium oleate shows higher solubility in gas-oil than in benzene or toluene. | sciencepub.net |

Environmental factors such as temperature, pressure, and gas flow rate play a crucial role in the synthesis of magnesium oleate, especially in more complex preparations like overbased detergents.

Temperature: The reaction temperature is a critical parameter that influences the rate of reaction. In the direct synthesis of magnesium oleate from magnesium oxide and oleic acid, the reaction is typically conducted at elevated temperatures to facilitate the formation of a transparent solution. google.com For the synthesis of overbased magnesium oleate, the carbonation temperature is a key variable that is optimized. researchgate.netresearchgate.net Studies have shown that a specific temperature range is often required to achieve the highest total base number (TBN) in the final product. researchgate.net

Pressure: In processes involving gases, such as the carbonation step in the synthesis of overbased magnesium oleate, pressure is a significant factor. The synthesis can be carried out under high pressure of carbon dioxide in an autoclave to enhance the efficiency of the carbonation reaction. researchgate.net

Gas Flow Rate: When a gaseous reactant like carbon dioxide is used, its flow rate can affect the reaction kinetics. The rate of CO₂ introduction during the carbonation process is another parameter that is carefully controlled and optimized to ensure the desired level of overbasing in the final magnesium oleate product. researchgate.netresearchgate.net

| Environmental Factor | Optimized Condition/Finding | Reference |

| Temperature | Carbonation temperature is optimized for synthesizing high-alkali magnesium oleate detergent. | researchgate.netresearchgate.net |

| Pressure | High-pressure carbon dioxide is used in an autoclave for synthesis. | researchgate.net |

| Gas Flow Rate | The gas flow rate of CO₂ is an optimized parameter in the synthesis of overbased detergents. | researchgate.netresearchgate.net |

Advancements in Sustainable Synthesis of Magnesium Oleate

The growing emphasis on environmental stewardship has spurred research into more sustainable methods for synthesizing magnesium oleate, particularly in its overbased form, which is widely used as a detergent and acid neutralizer in lubricating oils. These advancements focus on minimizing environmental impact by employing greener reactants, improving energy efficiency, and incorporating waste carbon dioxide into the final product.

Development of Environmentally Conscious Methodologies

The development of environmentally conscious methodologies for producing magnesium oleate is centered on the principles of green chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. A significant focus has been on the synthesis of biodegradable and lower-ash magnesium oleate detergents to meet the requirements of sustainable development. energy.gov

One of the primary strategies involves the use of renewable and biodegradable raw materials. Oleic acid, a fatty acid derived from vegetable and animal fats, serves as a key biodegradable starting material. energy.gov The use of highly reactive forms of magnesium oxide, such as "active-60" or "light" magnesium oxide, has been shown to improve reaction efficiency and allow for higher alkalinity in the final product, which is crucial for its function as a detergent in lubricants. energy.govrsc.org

The choice of solvents and promoters is another critical aspect of developing greener synthetic routes. While traditional methods have employed solvents like toluene and xylene, which are not considered environmentally benign, research has focused on optimizing reaction conditions to minimize their use or find greener alternatives. researchgate.net Promoters such as methanol (B129727) and ammonia are often used to enhance the reaction. rsc.orgresearchgate.net Methanol acts as a solubilizing agent for the magnesium compounds, while ammonia can serve as both an aid-promoter and a source of water for the reaction, simplifying the process. rsc.org The optimization of the amounts of these promoters is crucial to maximize the product's total base number (TBN), a measure of its acid-neutralizing capacity, while avoiding the formation of undesirable byproducts. rsc.org

Energy efficiency is another key consideration. Research has explored optimizing reaction parameters such as carbonation temperature to maximize product yield and quality without excessive energy input. rsc.org Studies have shown that a carbonation temperature in the range of 55-65 °C is often optimal for achieving a high TBN and suitable viscosity in the final magnesium oleate detergent. rsc.org

The table below summarizes the key parameters and findings from a study on the environmentally friendly synthesis of overbased magnesium oleate.

| Parameter | Optimized Condition/Finding | Reference |

| Magnesium Source | Active-60 Magnesium Oxide | rsc.org |

| Primary Reactant | Oleic Acid (biodegradable) | energy.gov |

| Promoters | Methanol and Ammonia | rsc.org |

| Solvent | Xylene | rsc.org |

| Carbonation Temperature | 55-65 °C | rsc.org |

| Molar Ratio of MgO to Oleic Acid | 10:1 | rsc.org |

| Molar Ratio of Methanol to MgO | 0.9:1 | rsc.org |

| Molar Ratio of Ammonia to MgO | 0.5:1 | rsc.org |

| Resulting Product TBN | 402 mg of KOH/g | rsc.org |

Quantitative Carbon Dioxide Utilization Strategies in Synthesis

A significant advancement in the sustainable synthesis of magnesium oleate is the strategic utilization of carbon dioxide as a reactant. This approach not only provides a method for carbon capture and utilization (CCU) but is also integral to the formation of overbased magnesium oleate, where a core of amorphous magnesium carbonate is dispersed within the magnesium oleate soap. This carbonate core is responsible for the high TBN of the product, which is its primary function in many applications. researchgate.net

The synthesis of overbased magnesium oleate involves a carbonation step where CO2 is bubbled through the reaction mixture. This process converts magnesium hydroxide, formed in situ from magnesium oxide and water, into colloidal magnesium carbonate. rsc.org The efficiency of this carbonation process is a key area of research, with studies focusing on optimizing the molar ratio of injected CO2 to the magnesium source.

Research has shown that the TBN of the resulting magnesium oleate detergent is directly influenced by the amount of CO2 introduced. As the molar ratio of injected CO2 to magnesium oxide increases, the TBN of the product initially rises and then declines. acs.org This suggests an optimal point of CO2 utilization for maximizing the acid-neutralizing capacity of the product. One study found the optimal molar ratio of injected CO2 to active-60 magnesium oxide to be 1.2:1. acs.org

The following table presents data on the effect of the molar ratio of injected CO2 on the properties of the synthesized magnesium oleate detergent.

| Molar Ratio of Injected CO2 to Active-60 MgO | Total Base Number (TBN) (mg KOH/g) | Viscosity (cSt) | Reference |

| 0.8 | 320 | 120 | acs.org |

| 1.0 | 360 | 140 | acs.org |

| 1.2 | 402 | 152 | acs.org |

| 1.4 | 380 | 145 | acs.org |

| 1.6 | 350 | 130 | acs.org |

Advanced Spectroscopic and Structural Characterization of Magnesium Oleate

Molecular and Supramolecular Structure Elucidation

The arrangement of magnesium oleate (B1233923) molecules into larger ordered structures and the connectivity within the molecule itself are fundamental to its properties. Techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy provide powerful tools for this elucidation.

X-ray Diffraction (XRD) for Crystalline and Layered Structures

In these structures, the magnesium cations (Mg²⁺) and the carboxylate groups (-COO⁻) of the oleate molecules form ionic planes. The long, nonpolar hydrocarbon tails of the oleate molecules then extend outwards from these planes, creating a bilayer arrangement. This results in a repeating layered structure, which gives rise to characteristic diffraction peaks in an XRD pattern. The spacing between these layers, known as the d-spacing, can be determined from the positions of the diffraction peaks using Bragg's Law.

Table 1: Expected XRD Characteristics for Magnesium Oleate Based on Analogous Compounds

| Structural Feature | Expected XRD Evidence | Relevant Analogs |

| Layered Structure | Presence of low-angle diffraction peaks indicating a repeating lamellar structure. | Magnesium Stearate (B1226849) iucr.orgnetzsch.com, Metal Oleates nih.gov |

| Crystalline Nature | Sharp diffraction peaks suggesting a well-ordered crystalline arrangement. | Magnesium Stearate Trihydrate iucr.org |

| Interlayer Spacing | Calculable d-spacing from peak positions, dependent on the conformation of the oleate chains. | Layered Double Hydroxide-Oleate 911metallurgist.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule and for probing the conformation of the flexible oleate chain.

While specific 1D and 2D NMR spectra for magnesium oleate are not available in the provided search results, data for oleic acid and its esters, such as methyl oleate, allow for a detailed prediction of the expected spectral features. psecommunity.orghmdb.cadrugbank.comresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of magnesium oleate is expected to show characteristic signals for the different protons along the oleate chain. Key expected chemical shifts are summarized in the table below. The integration of these signals provides quantitative information about the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the oleate structure. The chemical shift of the carboxylate carbon is particularly sensitive to its coordination with the magnesium ion.

2D NMR Techniques:

COSY (Correlation Spectroscopy): A 2D COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would confirm the connectivity of the protons along the aliphatic chain of the oleate. For example, a cross-peak would be expected between the olefinic protons and the adjacent allylic protons. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would be invaluable for assigning the ¹H and ¹³C signals of the oleate backbone unambiguously. youtube.comyoutube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Oleate Moiety in Magnesium Oleate

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~0.88 (triplet) | ~14 |

| -(CH₂)n- | ~1.2-1.4 (multiplet) | ~22-32 |

| -CH₂-C=C | ~2.0 (multiplet) | ~27 |

| -CH₂-COO⁻ | ~2.2 (triplet) | ~34 |

| -CH=CH- | ~5.3 (multiplet) | ~130 |

| -COO⁻ | N/A | ~178-180 |

| Note: Predicted values are based on data for oleic acid and its derivatives. Actual shifts may vary slightly due to the ionic interaction with magnesium. psecommunity.orgdrugbank.comresearchgate.netresearchgate.net |

In the context of magnesium oleate, which consists of one magnesium ion and two oleate molecules, the concept of regiospecificity as it applies to triglycerides (with three different fatty acids on a glycerol (B35011) backbone) is not directly applicable. However, NMR can provide insights into the coordination environment of the two oleate molecules around the magnesium ion. Differences in the chemical shifts of the carboxylate carbons or the alpha-methylene protons could indicate if the two oleate molecules are in chemically distinct environments. For instance, solid-state NMR studies on zinc oleate have shown the presence of two inequivalent carboxylate ligands in the crystal structure, which could be resolved using ¹³C and ¹⁷O NMR. researchgate.net A similar approach could be applied to magnesium oleate to understand its coordination polymer structure.

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy, particularly FTIR, is a powerful technique for identifying the functional groups present in a molecule and probing the nature of the chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of magnesium oleate is characterized by the vibrational modes of the oleate's hydrocarbon chain and, most importantly, the carboxylate headgroup. The interaction of the carboxylate group with the magnesium ion leads to distinct spectral features compared to free oleic acid. ijcsi.pro

In free oleic acid, a characteristic C=O stretching vibration of the carboxylic acid group is observed around 1710 cm⁻¹. researchgate.net Upon formation of the magnesium salt, this band disappears and is replaced by two new prominent bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). spectroscopyonline.com

Asymmetric COO⁻ Stretch (ν_as(COO⁻)): This band is typically found in the range of 1540-1650 cm⁻¹. 911metallurgist.comspectroscopyonline.com

Symmetric COO⁻ Stretch (ν_s(COO⁻)): This band appears in the region of 1400-1450 cm⁻¹. 911metallurgist.comacs.org

The frequency difference (Δν) between these two bands can provide information about the coordination mode of the carboxylate group with the metal ion (e.g., monodentate, bidentate chelating, or bidentate bridging). 911metallurgist.com For ionic salts like magnesium oleate, a bidentate or bridging coordination is expected.

Other characteristic bands in the FTIR spectrum of magnesium oleate include:

C-H Stretching: Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups in the aliphatic tail, typically observed between 2850 and 2960 cm⁻¹. researchgate.net

C=C Stretching: A weak band around 1650 cm⁻¹ corresponding to the C=C double bond in the oleate chain. This may sometimes be obscured by the strong carboxylate absorption.

CH₂ Bending (Scissoring): A band around 1465 cm⁻¹.

Table 3: Key FTIR Vibrational Bands for Magnesium Oleate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description | Reference |

| C-H Stretching (CH₂, CH₃) | 2850 - 2960 | Asymmetric and symmetric stretches of the aliphatic chain. | researchgate.net |

| Asymmetric COO⁻ Stretch | 1540 - 1650 | Stretching of the carboxylate group bonded to Mg²⁺. | 911metallurgist.comspectroscopyonline.com |

| Symmetric COO⁻ Stretch | 1400 - 1450 | Stretching of the carboxylate group bonded to Mg²⁺. | acs.org |

| CH₂ Bending | ~1465 | Scissoring vibration of methylene (B1212753) groups. | |

| Note: The exact positions of the carboxylate stretching bands are sensitive to the coordination environment and the physical state of the sample. |

Raman Spectroscopy for Molecular Vibrations and Surface Characterization

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, making it highly effective for the characterization of magnesium oleate. The technique involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light. The resulting Raman spectrum displays shifts in energy corresponding to the specific vibrational modes of the molecules, which serve as a unique structural fingerprint.

For magnesium oleate, Raman spectroscopy can identify and characterize several key molecular vibrations. The spectrum reveals distinct bands corresponding to the oleate's long hydrocarbon chain and its carboxylate head group. Key vibrations include the C=C stretching of the double bond in the oleic acid chain, C-C skeletal stretching, and various C-H bond vibrations (stretching, bending, and twisting). The formation of the salt is confirmed by the disappearance of the C=O stretching band of the fatty acid (typically around 1700 cm⁻¹) and the appearance of characteristic bands for the carboxylate (COO⁻) group.

The position of the COO⁻ stretching bands is sensitive to the coordinating metal ion. The interaction between the magnesium ion (Mg²⁺) and the carboxylate group influences these vibrational frequencies, distinguishing it from other metal oleates or free oleic acid. nih.govthermofisher.com Studies on related metal carboxylates show that differences in the mass and configuration of the cation (like Mg²⁺ vs. Ca²⁺) can lead to diversity in the Raman spectra. thermofisher.com

Beyond molecular identification, Raman spectroscopy is a valuable tool for surface characterization. mdpi.com It can be used to map the distribution of magnesium stearate on surfaces, a technique that is equally applicable to magnesium oleate. pharmtech.com This capability allows for the analysis of the compound's presence and uniformity in mixtures or on coated surfaces without requiring sample destruction. pharmtech.comresearchgate.net

Interactive Data Table: Characteristic Raman Bands for Magnesium Oleate

The following table summarizes the principal Raman bands expected for magnesium oleate, based on spectroscopic data from related metal carboxylates and fatty acids.

| Raman Shift (cm⁻¹) | Vibrational Assignment | Significance |

|---|---|---|

| ~1655 | ν(C=C) | Indicates the presence of the unsaturated double bond in the oleate chain. |

| ~1440 | δ(CH₂) scissoring | Characteristic of the methylene groups in the fatty acid alkyl chain. |

| ~1300 | δ(CH₂) twisting | Another key vibration of the alkyl chain structure. |

| 1120–1040 | ν(C-C) skeletal stretch | Relates to the conformation and length of the carbon chain. nih.gov |

| ~2850 | ν(CH₂) symmetric stretch | Strong band indicative of the methylene groups in the hydrocarbon tail. pharmtech.com |

| ~2890 | ν(CH₂) asymmetric stretch | Complements the symmetric stretch for alkyl chain identification. |

| 1540-1650 | ν(COO⁻) asymmetric stretch | Confirms the formation of the carboxylate salt; position is sensitive to the Mg²⁺ ion. nih.gov |

| 1380-1420 | ν(COO⁻) symmetric stretch | Paired with the asymmetric stretch to confirm the metal salt structure. nih.gov |

Mass Spectrometry (MS) for Comprehensive Structural Assignment

Mass spectrometry is an indispensable analytical technique for the structural elucidation of molecules like magnesium oleate. It measures the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination and structural characterization through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) Approaches in Lipid Characterization

Tandem mass spectrometry, also known as MS/MS, is a powerful technique where ions are subjected to multiple rounds of mass analysis, typically separated by a fragmentation step. wikipedia.orgnationalmaglab.org This approach is crucial for the detailed structural characterization of lipids. In a typical MS/MS experiment, an ion corresponding to the molecule of interest (the precursor ion) is selected by the first mass analyzer. amazonaws.com This ion is then fragmented, often through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed by a second mass analyzer. amazonaws.com

For magnesium oleate, an MS/MS analysis would provide definitive structural confirmation. The precursor ion, which could be a complex of magnesium with one or two oleate chains, would be isolated and fragmented. The fragmentation pattern would yield product ions characteristic of the oleate fatty acid chain. These fragments help to confirm the chain length, the degree of unsaturation, and the identity of the headgroup, providing a comprehensive structural assignment. longdom.orgnih.gov This method is invaluable for distinguishing between different fatty acid salts in a complex mixture.

Advanced Ionization and Dissociation Techniques (e.g., GC-MS, ESI-MS, CID/UVPD)

The analysis of magnesium oleate by mass spectrometry relies on advanced ionization and dissociation techniques to convert the molecule into gas-phase ions and to induce fragmentation for structural analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is a cornerstone for fatty acid analysis. However, due to the low volatility of metal salts like magnesium oleate, direct analysis is not feasible. researchgate.net Instead, the oleic acid component is first chemically modified through a derivatization process (e.g., esterification to form fatty acid methyl esters, or FAMEs) to make it volatile. nih.govjournal-of-agroalimentary.ro The resulting methyl oleate can then be separated by GC and identified by MS, providing information on the fatty acid composition. researchgate.netresearchgate.net

Electrospray Ionization-Mass Spectrometry (ESI-MS) : ESI is a "soft" ionization technique ideal for analyzing non-volatile and thermally fragile molecules like magnesium oleate. nih.govnih.gov It transfers ions from a solution into the gas phase without significant fragmentation. nih.gov For metal-containing compounds, ESI-MS can detect the intact metal-ligand complex, allowing for the observation of species like [Mg(Oleate)]⁺ or [Mg(Oleate)₂ + H]⁺. thermofisher.comfrontiersin.org This makes it a powerful tool for studying the stoichiometry of the metal salt.

Collision-Induced Dissociation (CID) : CID is the most widely used fragmentation method in tandem mass spectrometry. longdom.org After an ion is selected, it is collided with neutral gas molecules (like argon or nitrogen), causing it to break apart. amazonaws.com The resulting fragments provide structural details. For lipids, CID can reveal the fatty acid composition and the structure of the headgroup. longdom.orgnih.gov

Ultraviolet Photodissociation (UVPD) : UVPD is a more recent and powerful fragmentation technique that uses high-energy UV photons to excite and dissociate ions. nih.gov This method can access different fragmentation pathways compared to CID, often yielding unique and highly informative fragments. nih.govthermofisher.com For complex lipids, UVPD can provide deeper structural insights, such as pinpointing the exact location of double bonds within the fatty acid chain and differentiating between isomers. thermofisher.comthermofisher.comacs.org

Interactive Data Table: Comparison of Ionization and Dissociation Techniques

| Technique | Type | Primary Use for Magnesium Oleate | Key Advantage |

|---|---|---|---|

| GC-MS | Ionization/Separation | Analysis of the oleic acid component after derivatization. chromatographyonline.com | Excellent separation and established libraries for fatty acid identification. journal-of-agroalimentary.ro |

| ESI-MS | Ionization | Analysis of the intact magnesium oleate complex. frontiersin.org | Soft ionization preserves the non-covalent structure of the metal salt. nih.gov |

| CID | Dissociation | Fragmenting the precursor ion to confirm fatty acid identity. longdom.org | Robust, widely available, and effective for general lipid structure confirmation. nih.gov |

| UVPD | Dissociation | Detailed structural characterization, including isomer differentiation. thermofisher.com | Provides complementary and often more detailed fragment information than CID. nih.govacs.org |

Native Mass Spectrometry for Lipid-Protein Complex Interactions

Native mass spectrometry is a specialized application of ESI-MS that aims to preserve non-covalent interactions between molecules, allowing for the study of intact protein complexes in their near-native state. portlandpress.comtamu.edu This technique is uniquely suited to investigate the often transient and specific interactions between proteins and lipids. nih.gov

While direct studies on magnesium oleate may be limited, the principles of native MS are highly relevant. Researchers use native MS to identify which specific lipids from a complex mixture bind to a membrane protein, thereby helping to stabilize its structure or modulate its function. nih.govwhiterose.ac.uk For example, studies have shown that specific lipids are essential for the proper folding and activity of membrane proteins like the ammonia (B1221849) channel (AmtB). arizona.edu

Using native MS, one could investigate whether magnesium oleate can bind to membrane proteins. Such an experiment would involve introducing the protein, solubilized in a membrane-mimicking environment like a detergent micelle or a nanodisc, along with magnesium oleate into the mass spectrometer. arizona.edu The resulting mass spectra would reveal if a stable protein-lipid complex is formed, providing the stoichiometry of the interaction and insights into the potential biological roles of such binding. tamu.eduwhiterose.ac.uk

Morphological and Microstructural Analysis

The physical form, including the size, shape, and surface texture of particles, is a critical characteristic of a chemical compound. This morphology can influence its properties and applications.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to analyze the surface topography and morphology of solid materials. mdpi.com It works by scanning a surface with a focused beam of electrons and detecting the signals produced, primarily secondary electrons, which generate a detailed image of the surface.

Studies on the related compound magnesium stearate have successfully used SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), to map its distribution on surfaces and within mixtures. nih.govumn.edu A similar approach for magnesium oleate would allow for the characterization of its particle size distribution and shape, which are important parameters for its use in various formulations. mdpi.com The morphology of magnesium-based particles is known to be influenced by the preparation method, and SEM is the primary tool for observing these structural differences. aip.orgaip.org

Interactive Data Table: Morphological Features of Magnesium Oleate Observable by SEM

| Parameter | Description | Importance |

|---|---|---|

| Particle Size | The dimensions of individual or aggregated particles. mdpi.com | Affects surface area, dissolution rate, and physical handling. |

| Particle Shape | The geometric form of the particles (e.g., spherical, needle-like, irregular). aip.org | Influences flowability, packing density, and interaction with other components. |

| Surface Topography | The texture of the particle surface (e.g., smooth, rough, porous). mdpi.com | Impacts surface reactivity, adhesion, and lubrication properties. |

| Aggregation State | Whether particles exist individually or as clusters/agglomerates. researchgate.net | Determines the effective particle size and bulk density of the powder. |

Transmission Electron Microscopy (TEM) for Nanoscale Features and Dispersion

Transmission Electron Microscopy (TEM) is an indispensable technique for the characterization of magnesium oleate, particularly when it is synthesized in nanoparticle form. By transmitting a beam of electrons through an ultra-thin specimen, TEM can produce high-resolution, two-dimensional images of the nanoparticles' internal structure, morphology, and spatial distribution. nih.govyoutube.com For magnesium oleate nanoparticles, TEM analysis reveals critical information about their primary particle size, shape (e.g., spherical, rod-like), and degree of crystallinity. bohrium.com High-resolution TEM (HR-TEM) can even visualize the atomic lattice fringes, confirming the crystalline nature of the nanoparticle core.

Furthermore, TEM is crucial for evaluating the effectiveness of the oleate coating in preventing agglomeration. Images can show whether nanoparticles are well-dispersed as individual units or if they form clusters and aggregates. youtube.com The analysis involves depositing a diluted suspension of magnesium oleate nanoparticles onto a TEM grid. The solvent evaporates, leaving the nanoparticles dispersed on the grid for imaging. youtube.com By analyzing numerous images, a statistically significant particle size distribution can be constructed, providing both a mean particle size and a measure of its polydispersity.

Table 1: Representative TEM Analysis Data for Metal Oleate Nanoparticles

| Parameter | Description | Typical Value Range |

| Primary Particle Size | The diameter of individual, discrete nanoparticles. | 5 - 50 nm |

| Morphology | The shape of the nanoparticles. | Predominantly spherical or quasi-spherical |

| Dispersion State | The degree to which nanoparticles are separated from each other. | Well-dispersed to partially agglomerated |

| Crystallinity | The degree of structural order within the nanoparticles. | Crystalline core with an amorphous shell |

Atomic Force Microscopy (AFM) for Surface Film Properties and Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface properties of magnesium oleate, especially when applied as a thin film or coating. nih.gov AFM operates by scanning a sharp tip, attached to a cantilever, across the sample surface. The deflections of the cantilever due to forces between the tip and the surface are monitored by a laser to generate a three-dimensional topographical map. youtube.com This allows for the characterization of surface features at the nanometer scale without requiring a conductive sample. oxinst.com

For magnesium oleate films, AFM provides quantitative data on surface roughness, such as the root-mean-square (RMS) roughness, which is critical for applications where a smooth surface is required. researchgate.net The technique can also reveal the presence of domains, grain boundaries, and defects within the film. researchgate.net In tapping mode, the tip oscillates and intermittently touches the surface, which minimizes shear forces and is ideal for imaging soft materials like organic coatings. The data obtained can be used to assess the uniformity and quality of the film, providing insights into how processing conditions affect the final surface structure. mdpi.comresearchgate.net

Table 2: Surface Topography Parameters from AFM Analysis of a Magnesium Oleate Thin Film

| Parameter | Symbol | Description | Example Value |

| Root Mean Square Roughness | Rq | The standard deviation of the surface height profile from the mean line. | 3.5 nm |

| Average Roughness | Ra | The arithmetic average of the absolute values of the height deviations. | 2.8 nm |

| Maximum Peak-to-Valley Height | Rz | The vertical distance between the highest and lowest points on the surface. | 15.2 nm |

| Surface Skewness | Rsk | A measure of the asymmetry of the surface topography about the mean plane. | -0.2 |

| Surface Kurtosis | Rku | A measure of the "peakedness" or "tailedness" of the surface topography. | 3.1 |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This technique is highly effective for determining the thermal stability and composition of magnesium oleate. As the sample is heated, it undergoes decomposition at specific temperature ranges, resulting in a stepwise mass loss that is recorded by a microbalance. labwrench.com

The TGA thermogram of a metal soap like magnesium oleate typically shows multiple decomposition stages. For magnesium stearate, a chemically similar compound, the initial mass loss observed below approximately 125°C is attributed to the release of adsorbed and hydrate (B1144303) water. netzsch.comnetzsch.com The major decomposition phase for the organic portion occurs at higher temperatures, generally between 300°C and 500°C, corresponding to the breakdown of the oleate hydrocarbon chains. researchgate.net The final residue at high temperatures is expected to be magnesium oxide. researchgate.net By analyzing the temperature at which significant mass loss begins and the percentage of mass lost at each stage, the thermal stability and decomposition pathway of magnesium oleate can be quantitatively assessed. researchgate.net

Table 3: TGA Decomposition Stages for a Magnesium Soap (Illustrative)

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 30 - 125 °C | ~3-5% | Loss of adsorbed and hydration water. netzsch.com |

| 300 - 500 °C | ~80-85% | Decomposition of the oleate hydrocarbon chains. researchgate.net |

| > 500 °C | - | Formation of stable magnesium oxide residue. researchgate.net |

Surface and Interfacial Analytical Methods

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. When analyzing magnesium oleate, XPS provides crucial information about the surface chemistry. The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. researchgate.net

The binding energy of an electron is characteristic of the element and its chemical environment. For magnesium oleate, XPS can confirm the presence of magnesium, oxygen, and carbon on the surface. acs.org High-resolution scans of the Mg 2p, O 1s, and C 1s peaks allow for detailed chemical state analysis. For instance, the Mg 2p peak can differentiate between metallic magnesium (Mg⁰) and magnesium in its oxidized state (Mg²⁺) as found in magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂). researchgate.netnih.gov The Mg KLL Auger peak can also be used to aid in chemical state identification, as it exhibits significant chemical shifts. researchgate.netthermofisher.com This level of detail is vital for understanding surface oxidation, the nature of the oleate-magnesium bond, and the presence of any surface contaminants.

Table 4: Representative XPS Binding Energies for Magnesium Species

| Spectral Region | Chemical State | Binding Energy (eV) | Reference |

| Mg 2p | Mg(OH)₂ | ~51.1 | researchgate.net |

| Mg 2p | MgO | ~50.8 | researchgate.net |

| Mg 1s | Mg(OH)₂ | ~1302.7 | nih.gov |

| Mg 1s | MgO | ~1304.2 | nih.gov |

| O 1s | MgO | ~530.0 - 531.0 | researchgate.net |

| O 1s | Mg(OH)₂ | ~531.5 - 532.6 | researchgate.netxpsfitting.com |

Ellipsometry for Thin Film Thickness and Optical Properties

Spectroscopic ellipsometry is a non-destructive optical technique used to characterize thin films by measuring the change in the polarization state of light upon reflection from a sample surface. researchgate.net It is exceptionally sensitive to film thickness, capable of measuring layers from a few angstroms to several microns. jawoollam.com When applied to a thin film of magnesium oleate, ellipsometry measures two parameters, Psi (Ψ) and Delta (Δ), as a function of the wavelength of light. nih.gov

These measured parameters are then fitted to an optical model that describes the sample structure, including the substrate, the magnesium oleate film, and any surface roughness layer. From this model, highly accurate values for the film's thickness and its optical constants—the refractive index (n) and the extinction coefficient (k)—can be determined. researchgate.net The refractive index relates to how fast light travels through the material, while the extinction coefficient relates to the absorption of light. This information is critical for applications where the optical performance of the magnesium oleate coating is important. The technique can precisely quantify film uniformity and monitor changes in the film over time or in response to environmental stimuli. researchgate.netnih.gov

Table 5: Ellipsometry Data for a Hypothetical Thin Film

| Parameter | Symbol | Description | Value |

| Film Thickness | d | The average thickness of the magnesium oleate layer. | 50.2 nm |

| Refractive Index (at 633 nm) | n | A measure of the bending of a ray of light when passing from one medium into another. | 1.48 |

| Extinction Coefficient (at 633 nm) | k | A measure of light absorption within the film. | 0.01 |

| Model Mean Squared Error | MSE | A measure of the goodness of fit between the experimental and model-generated data. | 2.5 |

N2 Adsorption-Desorption Isotherms for Porosity and Surface Area Determination

The characterization of magnesium oleate's porous structure and the determination of its specific surface area are critical for understanding its performance in various applications. Nitrogen (N2) adsorption-desorption isotherm analysis is a fundamental technique employed for this purpose. This method provides quantitative data on key parameters such as the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution.

Detailed research findings on the N2 adsorption-desorption characteristics specifically for magnesium oleate are not extensively available in the public domain. However, valuable insights can be drawn from studies on analogous materials, such as magnesium stearate, which is also a magnesium salt of a long-chain fatty acid. The analysis of related magnesium compounds, including porous magnesium oxide and magnesium silicates, further informs the expected behavior of magnesium oleate.

Typically, materials like magnesium stearate exhibit a Type II or Type IV isotherm according to the IUPAC classification. A Type IV isotherm is indicative of a mesoporous material (pores between 2 and 50 nm), characterized by a hysteresis loop between the adsorption and desorption branches. The shape of this hysteresis loop can provide additional information about the pore geometry. For instance, a Type H3 hysteresis loop, often observed in aggregates of plate-like particles, suggests the presence of slit-shaped pores.

The specific surface area is calculated from the N2 adsorption data in the low relative pressure range (P/P₀ = 0.05 to 0.35) using the BET equation. The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99). The pore size distribution can then be determined from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.

Studies on various magnesium compounds have reported a wide range of surface areas and porosities, which are highly dependent on the synthesis method and processing conditions. For example, different grades of magnesium stearate have shown BET surface areas ranging from approximately 5 to 25 m²/g. The degassing conditions prior to analysis have been shown to significantly impact the measured surface area of hydrated forms of magnesium stearate. nih.gov For instance, the BET surface area of a dihydrate sample of magnesium stearate was found to be 23.9 m²/g when degassed at 40°C, which decreased to 5.9 m²/g after degassing at 100°C. nih.gov

The data derived from N2 adsorption-desorption isotherms are crucial for controlling the material properties of magnesium oleate for specific industrial applications where particle size, surface area, and porosity are critical parameters.

Table 1: Representative Textural Properties of a Magnesium Stearate Sample Determined by N2 Adsorption-Desorption

| Parameter | Value | Method |

| BET Specific Surface Area (SBET) | 5.6 m²/g | Multipoint BET |

| Total Pore Volume (Vtotal) | 0.03 cm³/g | At P/P₀ ≈ 0.99 |

| Average Pore Diameter | 21.4 nm | BJH Desorption |

This data is illustrative and based on findings for a monohydrate sample of magnesium stearate degassed at 40°C, presented to exemplify the typical range of values for a related magnesium soap. nih.gov

Physicochemical Behavior and Interaction Mechanisms of Magnesium Oleate

Solubility and Dispersion Characteristics in Diverse Media

Magnesium oleate (B1233923), the magnesium salt of oleic acid, exhibits distinct solubility characteristics that are crucial for its application in various industrial and research settings. Its solubility is largely dictated by the polarity of the solvent.

Solvent Selection and Optimization for Research and Application

The selection of an appropriate solvent is paramount for effectively utilizing magnesium oleate. Generally, it is characterized by its insolubility in polar solvents like water, while showing good solubility in nonpolar and weakly polar organic solvents. chemicalbook.comlookchem.comguidechem.comdrugfuture.com This behavior is consistent with the structure of the molecule, which features a small, charged magnesium dication and two long, nonpolar hydrocarbon chains from the oleate moieties.

Research and practical applications have identified several effective solvents. It is reported to be soluble in hydrocarbons, linseed oil, alcohol, and ether. chemicalbook.comchemicalbook.com One study noted that for crystallization purposes, magnesium oleate can be dissolved in hot benzene (B151609) and recrystallized from a cold, dry benzene solution. researchgate.net However, its solubility in alcohols may be partial. drugfuture.com Attempts to dissolve magnesium oleate in a wide range of solvents including ethanol, pyridine, acetonitrile, methylene (B1212753) chloride, and hexanes have proven unsuccessful. researchgate.net While acetic acid can dissolve it, this is generally avoided as it may alter the chemical structure by protonating the oleate anion. researchgate.net

The optimization of solvent systems often involves using nonpolar organic liquids to create stable dispersions or solutions for specific applications, such as in lubricants or cleaning agents. researchgate.netgoogle.com For instance, it is used as an addition to naphtha, a hydrocarbon mixture, to prevent spontaneous ignition in cleaning establishments. drugfuture.comchemicalbook.com

Interactive Data Table: Solubility of Magnesium Oleate in Various Solvents

| Solvent | Type | Solubility | Reference(s) |

| Water | Polar | Insoluble | chemicalbook.com, researchgate.net, drugfuture.com |

| Hydrocarbons | Nonpolar | Soluble | chemicalbook.com, lookchem.com, guidechem.com |

| Linseed Oil | Nonpolar | Soluble | chemicalbook.com, lookchem.com, guidechem.com |

| Ether | Weakly Polar | Soluble | chemicalbook.com, drugfuture.com |

| Alcohol (e.g., Ethanol) | Polar | Partially Soluble / Insoluble | chemicalbook.com, researchgate.net, drugfuture.com |

| Benzene | Nonpolar | Soluble (especially when hot) | researchgate.net |

| Acetic Acid | Polar Protic | Soluble (with potential reaction) | researchgate.net |

| Pyridine | Polar Aprotic | Insoluble | researchgate.net |

| Acetonitrile | Polar Aprotic | Insoluble | researchgate.net |

| Methylene Chloride | Weakly Polar | Insoluble | researchgate.net |

| Hexanes | Nonpolar | Insoluble | researchgate.net |

Mechanisms of Solubilization and Colloidal Stability

In many applications, particularly in lubricating oils, magnesium oleate functions as a component of overbased detergents, which are stable colloidal dispersions. researchgate.netresearchgate.net The stability of these colloids is not due to simple dissolution but rather the formation of a micellar structure.

The mechanism involves magnesium oleate acting as a surfactant. The oleate's long hydrocarbon tail is lipophilic (oil-attracting), while the magnesium carboxylate head is polar. In a nonpolar medium like mineral oil, these molecules form inverse micelles. acs.org In these structures, the polar heads cluster together in the core, often encapsulating inorganic particles like magnesium carbonate (MgCO₃) or magnesium hydroxide (B78521) (Mg(OH)₂), while the nonpolar tails extend outwards into the oil. researchgate.netacs.org

This arrangement provides colloidal stability through steric repulsion. The long, solvated hydrocarbon chains extending from the surface of the micelles create a barrier that prevents the micellar cores from aggregating and precipitating. frontiersin.org The effectiveness of this steric stabilization is crucial for the performance of overbased detergents in neutralizing acidic byproducts and keeping engines clean. researchgate.netacs.org The stability of these systems can be further enhanced by optimizing reaction conditions during synthesis, such as temperature and the ratio of reactants, to ensure the formation of uniformly sized colloidal particles. acs.org

Surface Chemistry and Adsorption Phenomena

The interaction of magnesium oleate with various surfaces is fundamental to its role as a corrosion inhibitor and surface modifier. This behavior is governed by adsorption processes that lead to the formation of protective interfacial layers.

Formation and Structure of Protective Films on Metal Substrates

Magnesium oleate, or more broadly, films formed from oleic acid on magnesium surfaces, create effective protective barriers against corrosion. ijcsi.proijcsi.pro When a magnesium substrate is treated with an oleic acid solution (which reacts to form magnesium oleate in situ), a protective film forms on the surface. ijcsi.pro The structure of this film can vary depending on the application method.

Immersion Treatment: Immersing magnesium in an oleic acid solution (e.g., in isopropyl alcohol) leads to the formation of a surface film composed of rounded agglomerates that nearly merge with each other. ijcsi.pro

Chamber (Vapor) Treatment: Exposing magnesium to hot oleic acid vapors results in a film with a distinct reticulated (net-like) structure. ijcsi.pro

Studies using atomic force microscopy (AFM) and electrochemical impedance spectroscopy (EIS) have shown that these films are typically thin, with thicknesses up to 100 nm. ijcsi.pro Both film types significantly increase the corrosion resistance of the magnesium substrate by inhibiting its anodic dissolution. ijcsi.proijcsi.pro The film formed via vapor treatment has been found to be more efficient, providing superior protection and characterized by larger pitting potentials in chloride-containing environments. ijcsi.pro

Interactive Data Table: Characteristics of Protective Films on Magnesium

| Treatment Method | Film Structure | Typical Thickness | Protective Mechanism | Reference(s) |

| Immersion in Oleic Acid Solution | Rounded, merging agglomerates | Up to 100 nm | Inhibition of anodic dissolution, Passivation | ijcsi.pro, ijcsi.pro |

| Chamber Treatment (Hot Vapors) | Reticulated (net-like) | Approx. the same as immersion | Inhibition of anodic dissolution, Passivation (more effective) | ijcsi.pro |

Adsorption Kinetics and Thermodynamics on Mineral Surfaces

The adsorption of oleate species onto mineral surfaces containing magnesium, such as magnesium hydroxide (Mg(OH)₂), is a key process in applications like froth flotation. While specific kinetic and thermodynamic data for magnesium oleate itself is limited, the mechanism can be understood from studies of sodium oleate adsorption on relevant surfaces.

The adsorption of oleate onto a magnesium hydroxide surface is primarily driven by chemisorption. acs.org The carboxylate head group of the oleate anion (RCOO⁻) interacts directly with the magnesium cations (Mg²⁺) on the mineral surface, forming a surface-bound magnesium oleate. This strong chemical bond is the primary anchoring mechanism.

In addition to chemisorption, physisorption can also occur, particularly at higher concentrations. This can involve hydrophobic interactions between the hydrocarbon tails of the adsorbed oleate molecules, leading to the formation of a more densely packed, multilayer film. The orientation of the adsorbed molecules is critical; the polar head group attaches to the surface, leaving the nonpolar hydrocarbon tail oriented away from the surface, thereby rendering the mineral hydrophobic. researchgate.net This change in surface property is the basis for its function as a collector in mineral flotation.

Passivation Effects and Interfacial Barrier Properties

The protective action of magnesium oleate films on metal surfaces is a direct result of passivation. ijcsi.pro Passivation refers to the formation of a non-reactive film that inhibits further corrosion. provexa.com Magnesium is a highly reactive metal that readily corrodes, but a stable, well-adhered surface film can dramatically slow this process. mdpi.com

The magnesium oleate film acts as a physical barrier, isolating the underlying metal from the corrosive environment (e.g., moisture and oxygen). provexa.com This barrier property is enhanced by the hydrophobic nature of the oleate's long alkyl chains, which repel water.

Furthermore, the film has electrochemical passivation effects. It suppresses the anodic dissolution of magnesium (Mg → Mg²⁺ + 2e⁻), which is the primary reaction in its corrosion. ijcsi.proijcsi.pro Electrochemical studies have demonstrated that magnesium surfaces treated with oleic acid exhibit a significant reduction in corrosion current density and an increase in pitting potential, indicating a more passive and corrosion-resistant surface. ijcsi.pro This mixed blocking-activation mechanism, where the film physically blocks the surface and also electrochemically passivates it, provides a robust defense against corrosion. ijcsi.proijcsi.pro

Rheological Behavior and Viscosity Modulation in Formulations

Magnesium oleate is recognized for its role in modifying the rheological properties of various formulations, particularly in the domain of lubricating greases and oleogels. Its ability to influence viscosity and flow characteristics stems from the interactions of its molecular structure within a given medium.

In lubricating compositions, metal oleates, including magnesium oleate, can affect the transition between different lubrication regimes. researchgate.net The addition of metal oleates to base oils has been shown to alter the friction coefficient, which is intrinsically linked to the fluid's rheological behavior under shear. researchgate.nettribology.rs For instance, studies on various metal oleates have demonstrated a reduction in the contact friction coefficient when blended with engine and industrial oils. researchgate.net While specific quantitative data on the viscosity modulation by magnesium oleate is not extensively detailed in publicly available literature, its use in grease formulations implies a significant contribution to the desired consistency and shear-thinning properties. google.com Greases are complex systems where the thickener, in this case potentially involving magnesium oleate, forms a fibrous network that entraps the base oil, imparting a semi-solid structure. nih.gov The effectiveness of the grease is highly dependent on its rheological profile, including its yield stress and viscosity at different shear rates and temperatures. nih.gov

The structuring ability of magnesium oleate is also relevant in the formation of oleogels. Oleogels are systems where a liquid oil phase is entrapped within a three-dimensional network of a structuring agent. nih.gov The rheological properties of these gels, such as their firmness and viscoelastic moduli (G' and G''), are critical for their application. nih.govmdpi.com Research on oleogels has shown that the type and concentration of the structuring agent are key determinants of the final product's texture and stability. mdpi.comnih.gov While much of the detailed research has focused on other oleogelators, the underlying principles of gel formation and rheology apply to systems potentially structured with magnesium oleate. The interaction between the magnesium cation and the oleate chains can lead to the formation of a network capable of immobilizing the oil, thereby increasing the viscosity and imparting a gel-like consistency.

Interactive Data Table: Effect of Metal Oleates on Friction Coefficient in Engine Oil researchgate.net

Stability Studies under Varied Environmental Conditions

The stability of magnesium oleate and its efficacy in stabilizing material formulations are crucial for its practical applications. This involves its resistance to oxidative degradation and its performance over extended periods in specific environments.

Oxidation Stability in Material Formulations

Magnesium oleate is considered for applications where oxidative stability is a key requirement. The general mechanism of oxidative degradation in polymers and lubricants involves the formation of radicals initiated by heat, light, or oxygen, leading to a decline in material properties. uomustansiriyah.edu.iq Antioxidants are added to these formulations to interrupt this degradation process. mdpi.com

While direct and extensive quantitative data on the oxidation stability of magnesium oleate itself is limited in readily accessible literature, its role as a stabilizer can be inferred from studies on related compounds and applications. For instance, multifunctional lubricant additives, which can include metal soaps, have been shown to significantly extend the oxidation induction time (OIT) of base oils. mdpi.com The OIT is a key parameter used to assess the oxidative stability of a material, with a longer OIT indicating better resistance to oxidation. mdpi.com In polymers, the incorporation of additives that can scavenge free radicals is a common strategy to prevent oxidative degradation, which can lead to changes in color, embrittlement, and cracking. uomustansiriyah.edu.iq

The effectiveness of an antioxidant is dependent on its chemical structure and its ability to donate a hydrogen atom or decompose peroxides. mdpi.com In the context of magnesium oleate, the oleate chain, being unsaturated, could be susceptible to oxidation. However, the metallic salt nature of the compound can also play a role in stabilization mechanisms.

Interactive Data Table: General Effect of Antioxidants on Oxidation Induction Time (OIT) of Lubricating Oils mdpi.com

Long-Term Material Stability in Specific Application Environments

The long-term stability of materials is a critical factor in their service life, and additives like magnesium oleate can play a significant role in enhancing this property. One of the key areas where magnesium oleate's long-term stability is relevant is in the prevention of corrosion. A US patent describes the use of magnesium oleate at a 1% concentration in lithium and clay-thickened greases to impart anti-rust properties. google.com This demonstrates its function as a corrosion inhibitor, which contributes to the long-term stability of the lubricated components. The effectiveness of oleates in corrosion protection has also been noted in studies involving coatings on magnesium alloys, where sodium oleate was used as a corrosion inhibitor. nih.gov

In the context of polymers, particularly polyvinyl chloride (PVC), thermal stabilizers are essential to prevent degradation during processing and over the material's lifespan. academicjournals.org The degradation of PVC is an autocatalytic process involving the release of hydrochloric acid (HCl). techscience.com Metal soaps, including those of magnesium, are known to act as thermal stabilizers by scavenging HCl. researchgate.netresearchgate.net While much of the specific research has focused on magnesium stearate (B1226849), the principle of HCl scavenging by the magnesium carboxylate group would apply to magnesium oleate as well. The long-term thermal stability of PVC can be evaluated by methods such as thermal aging tests, where changes in color and mechanical properties are monitored over time at elevated temperatures. techscience.com The addition of effective stabilizers can significantly delay the degradation process. nih.gov

The hydrolytic stability of a lubricant, which is its ability to resist chemical decomposition in the presence of water, is another aspect of long-term stability. machinerylubrication.competro-online.com While not specifically detailed for magnesium oleate, the hydrolytic stability of ester-based lubricants is an area of active research. researchgate.net

Interactive Data Table: Rust Inhibition Performance of Magnesium Salts in Grease Formulations google.com

Applications of Magnesium Oleate in Advanced Materials Engineering

Development of High-Performance Lubricant Additives and Detergents

Overbased detergents are lubricant additives designed to neutralize acidic byproducts generated during engine combustion and oil oxidation, thereby preventing corrosion of engine components. lanxess.comgoogle.com They contain a colloidal dispersion of a metal carbonate, which provides a reserve of basicity, measured by the Total Base Number (TBN). A higher TBN indicates a greater capacity to neutralize acids.

Magnesium oleate (B1233923) is used to synthesize environmentally friendly, high-alkali detergents. researchgate.netacs.org The process typically involves reacting oleic acid with an excess of a magnesium source, such as active magnesium oxide, in the presence of promoters and a solvent, followed by carbonation with carbon dioxide gas. acs.orgconsensus.app This creates a micellar structure where a core of magnesium carbonate (MgCO₃) is stabilized by a surrounding layer of magnesium oleate soap. Researchers have optimized reaction conditions—including molar ratios of reactants, temperature, and CO₂ flow rate—to achieve high TBN values. acs.org For instance, using active-60 magnesium oxide, an overbased magnesium oleate detergent with a TBN of 402 mg KOH/g has been successfully synthesized. researchgate.netacs.orgacs.org The use of highly active magnesium oxide with a smaller particle size enhances chemical activity and physical adsorption, leading to products with a higher TBN. acs.orgacs.org

The table below summarizes typical properties and synthesis outcomes for overbased magnesium detergents.

| Property | Value/Condition | Source |

| Product | Overbased Magnesium Oleate | acs.orgacs.org |

| TBN Achieved | 402 mg KOH/g | acs.orgacs.org |

| Key Reactants | Oleic Acid, Active-60 Magnesium Oxide, CO₂ | acs.orgacs.org |

| Catalyst/Promoter | Ammonia (B1221849), Methanol (B129727) | acs.orgacs.org |

| Application | High-grade internal combustion engine oils | cn-lubricantadditive.commade-in-china.com |

This table is interactive. Click on the headers to sort the data.

While overbased magnesium oleate detergents are effective at neutralizing acids, their performance can be further enhanced by improving their ability to disperse and stabilize soot, sludge, and other insoluble particles. To achieve this, researchers have designed mixed substrate systems that incorporate dispersants. researchgate.netacs.org

Studies have shown that synthesizing the detergent using a mixed substrate of oleic acid and a dispersant improves the final product's stability and dispersing capability. researchgate.netacs.org Examples of dispersants used for this purpose include:

Tuwen-80 (Tween 80)

Poly-12-hydroxystearic acid-pentaerythritol (PTHSAP)

Poly-12-hydroxystearic acid-polyethylene polyamine (PTHSAPP) researchgate.netacs.org

The resulting dispersant/magnesium oleate mixed substrate detergents exhibit excellent capabilities for both neutralizing acid and dispersing waste products, with final products achieving a TBN greater than 300 mg KOH/g and maintaining a viscosity below 240 cSt. acs.org

The performance of magnesium oleate detergents is evaluated based on several key parameters, primarily the Total Base Number (TBN) and oxidation stability. consensus.appresearchgate.net The TBN is determined according to standards like ASTM D2896 and indicates the detergent's acid-neutralizing capacity. google.commade-in-china.com Research has shown that while the length of the fatty acid chain (from C8 to C18) has a minor effect on the TBN, the concentration of the detergent additive in the lubricating oil has a significant impact. consensus.appresearchgate.netuobaghdad.edu.iq

The detergency mechanism of magnesium oleate operates in two primary ways:

Acid Neutralization : The core of amorphous magnesium carbonate in the overbased micelle reacts with and neutralizes harmful acidic compounds formed during combustion, preventing corrosive wear on engine surfaces. lanxess.comlubricatin.com

Suspension of Deposits : The magnesium oleate soap molecules act as surfactants, encapsulating insoluble particles like soot and sludge, keeping them suspended in the oil and preventing them from agglomerating and depositing on metal surfaces. lanxess.com

Furthermore, evaluations have demonstrated that lubricating oils blended with overbased magnesium detergents, such as magnesium stearate (B1226849) and palmitate, show higher oxidation stability compared to oils with standard antioxidants. consensus.appresearchgate.net

Functional Coatings for Surface Protection and Corrosion Inhibition

Magnesium and its alloys are highly desirable for lightweight applications in the aerospace and automotive industries but are limited by their poor corrosion resistance. neocast.eusemanticscholar.orgmdpi.com Magnesium oleate plays a critical role in advanced surface protection strategies, acting as an effective corrosion inhibitor when integrated into functional coatings.

The primary anti-corrosion mechanism of magnesium oleate involves the formation of a dense, protective film on the magnesium surface. google.com When exposed to a corrosive environment, magnesium typically forms a porous and poorly protective layer of magnesium hydroxide (B78521). researchgate.net Oleate ions (from sodium oleate or magnesium oleate) adsorb onto the metal surface, forming a passivating layer. scispace.com

This protective action functions in several ways:

Barrier Formation : The long hydrocarbon tails of the oleate molecules create a hydrophobic (water-repelling) barrier that physically blocks corrosive agents, such as chloride ions, from reaching the magnesium substrate. google.com

Electrochemical Suppression : The inhibitor film significantly reduces the electrochemical activity of the magnesium surface, slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions that drive corrosion. mdpi.comnih.gov

Complex Formation : In some cases, oleates can form stable chelate complexes with magnesium ions at the surface, further enhancing the stability and protective quality of the surface film. semanticscholar.org

Studies have shown that preliminary passivation of magnesium in a sodium oleate solution provides significantly better protection against corrosion compared to traditional chromate (B82759) treatments. scispace.com

To achieve long-term, robust corrosion protection, magnesium oleate is often incorporated into hybrid coating systems. A leading approach involves combining Plasma Electrolytic Oxidation (PEO) with polymer composites containing the oleate inhibitor. mdpi.comnih.govnih.gov

Plasma Electrolytic Oxidation (PEO) , also known as micro-arc oxidation, is an electrochemical surface treatment that forms a thick, porous, ceramic-like oxide layer on magnesium and its alloys. neocast.eunih.gov While this PEO layer enhances hardness and initial corrosion resistance, its inherent porosity can allow corrosive media to penetrate to the substrate. nih.govnih.gov

To overcome this limitation, a hybrid approach is used:

PEO Layer Formation : A porous oxide layer is first created on the magnesium alloy substrate. mdpi.comnih.gov

Inhibitor Impregnation : The pores of the PEO layer are then sealed or impregnated with a protective agent. This is where magnesium oleate (often applied via a sodium oleate solution) is introduced, sometimes in combination with a biodegradable polymer like Polycaprolactone (B3415563) (PCL) . mdpi.comnih.govnih.gov